Pentopril
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Overview
Description
Preparation Methods
Pentopril can be synthesized through the ethanolysis of 2,4-dimethylglutaric anhydride, which yields the monoethyl ester of 2,4-dimethylglutaric acid. This intermediate is then reacted with oxalyl chloride to form the monoacyl chloride, which is subsequently condensed with indoline-2-carboxylic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization.
Chemical Reactions Analysis
Pentopril undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, this compound is hydrolyzed to its active form, CGS 13934.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxalyl chloride for acylation and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is CGS 13934 .
Scientific Research Applications
Pentopril has been extensively studied for its applications in various fields:
Mechanism of Action
Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Pentopril is similar to other ACE inhibitors such as perindopril, ramipril, and captopril . it is unique in its specific structure and the particular synthetic route used for its production . Unlike captopril, which contains a thiol group, this compound and its analogs are non-thiol ACE inhibitors . This structural difference can influence their pharmacokinetic properties and clinical applications.
Similar Compounds
- Perindopril
- Ramipril
- Captopril
- Enalapril
This compound’s uniqueness lies in its specific l-glutarylindoline-2 (S)-carboxylic acid derivative structure, which distinguishes it from other ACE inhibitors .
Properties
CAS No. |
82924-03-6 |
---|---|
Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |
InChI Key |
NVXFXLSOGLFXKQ-JMSVASOKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |
SMILES |
CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Synonyms |
1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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